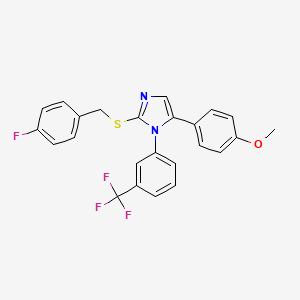

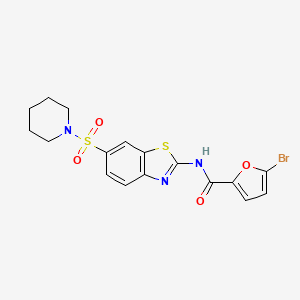

![molecular formula C27H25N7O2 B2636279 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone CAS No. 920206-86-6](/img/structure/B2636279.png)

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .

Molecular Structure Analysis

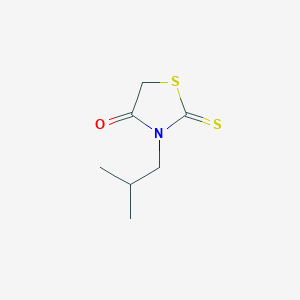

The molecular structure of this compound can be inferred from its name. It contains a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The 1H-NMR spectra of similar compounds showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

A variety of heterocyclic compounds, including those related to the specified chemical structure, have been synthesized for applications in medicinal chemistry and materials science. For instance, Abdelhamid et al. (2012) discussed the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing the naphthofuran moiety, which are synthesized from 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone and various reagents, demonstrating a method for creating complex structures potentially relevant for drug development and other applications A. Abdelhamid, S. A. Shokry, & Sayed M. Tawfiek, 2012.

Biological Activities

Derivatives of triazolopyrimidines have been explored for their antimicrobial, anticancer, and receptor antagonist activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, indicating the potential for these compounds to contribute to new treatments for microbial infections H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2007.

Anticancer and Antioxidant Evaluation

Tumosienė et al. (2020) researched the antioxidant and anticancer activity of novel derivatives, including triazole and triazolopyrimidine compounds. This study highlights the significance of these compounds in developing therapeutic agents with improved efficacy against cancer I. Tumosienė, K. Kantminienė, Arnas Klevinskas, V. Petrikaitė, I. Jonuškienė, & V. Mickevičius, 2020.

Novel Heterocyclic Systems Synthesis

Osyanin et al. (2012) explored the synthesis of new naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems, demonstrating the potential for creating novel compounds with unique properties that could have applications in pharmaceuticals and materials science V. Osyanin, D. Osipov, & Y. Klimochkin, 2012.

Future Directions

The future directions for research on this compound could include further exploration of its biological and pharmacological activities, given the promising results obtained with similar compounds. Additionally, more detailed studies on its mechanism of action could provide valuable insights for drug discovery and development .

Mechanism of Action

Target of Action

The primary target of (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone, also known as 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(naphthalene-2-carbonyl)piperazine, is the enzyme phosphodiesterase (PDE). This enzyme plays a crucial role in cellular signaling by regulating the levels of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting PDE, the compound increases the levels of these cyclic nucleotides, leading to various physiological effects .

Mode of Action

This compound interacts with its target, phosphodiesterase, by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, preventing the breakdown of cAMP and cGMP. As a result, the intracellular concentrations of these cyclic nucleotides increase, leading to enhanced signaling pathways that mediate various biological responses .

Biochemical Pathways

The inhibition of phosphodiesterase by this compound affects several biochemical pathways. Elevated levels of cAMP and cGMP activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various target proteins, leading to changes in cellular functions such as muscle relaxation, vasodilation, and anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in the body, crossing the blood-brain barrier. Metabolism occurs primarily in the liver through cytochrome P450 enzymes, and the metabolites are excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound include increased levels of cAMP and cGMP, leading to enhanced signaling pathways. This results in physiological effects such as smooth muscle relaxation, vasodilation, and anti-inflammatory responses. These effects make the compound potentially useful in treating conditions like hypertension, erectile dysfunction, and inflammatory diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels can affect the compound’s stability, while high temperatures may increase its degradation rate. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics, impacting its overall efficacy.

: [Source 1] : [Source 2] : [Source 3] : [Source 4] : [Source 5] : [Source 6]

Biochemical Analysis

Biochemical Properties

The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone has been shown to interact with various enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thus affecting cell cycle progression .

Cellular Effects

The compound has demonstrated significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been shown to inhibit the growth of these cell lines, with IC50 values in the nanomolar range . The compound exerts its effects by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of CDK2 . This binding interaction inhibits the activity of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis .

Temporal Effects in Laboratory Settings

The effects of the compound over time in laboratory settings have not been explicitly reported in the literature. The compound’s potent inhibitory activity against CDK2 and its significant cytotoxic activities against various cell lines suggest that it may have long-term effects on cellular function .

Metabolic Pathways

The specific metabolic pathways that the compound is involved in have not been reported in the literature. Given its inhibitory activity against CDK2, it may influence pathways related to cell cycle regulation .

Subcellular Localization

The subcellular localization of the compound has not been reported in the literature. Given its activity against CDK2, it may be localized to regions of the cell where this enzyme is active

properties

IUPAC Name |

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N7O2/c1-2-36-23-11-9-22(10-12-23)34-26-24(30-31-34)25(28-18-29-26)32-13-15-33(16-14-32)27(35)21-8-7-19-5-3-4-6-20(19)17-21/h3-12,17-18H,2,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAXFOOBXYKQHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6C=C5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

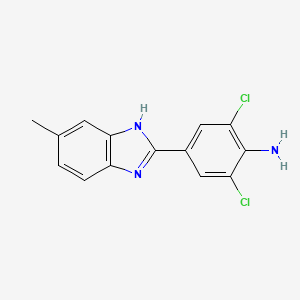

![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide](/img/structure/B2636197.png)

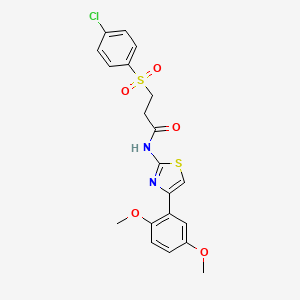

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-((5-methyl-2-phenyloxazol-4-yl)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2636199.png)

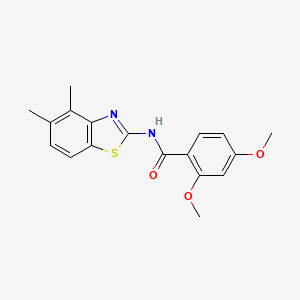

![2-Chloro-N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]acetamide](/img/structure/B2636209.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2636213.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate](/img/structure/B2636214.png)

![(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinecarbothioamide](/img/structure/B2636217.png)